Cpi-0610
Descripción general
Descripción
CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . It mainly acts at the BRD2 and BRD4 subtypes . It has potential applications in the treatment of various forms of cancer .
Molecular Structure Analysis
The IUPAC name for CPI-0610 is 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetamide . Its molecular formula is C20H16ClN3O2 and it has a molar mass of 365.82 g·mol−1 .
Chemical Reactions Analysis
CPI-0610 is a BET inhibitor that has been shown to target multiple driver mechanisms in preclinical studies . It has demonstrated synergistic results when used in combination therapy with JAK inhibitors .
Physical And Chemical Properties Analysis
CPI-0610 is a potent and selective benzoisoxazoloazepine BET bromodomain inhibitor with an IC50 of 39 nM for BRD4-BD1 in TR-FRET assay .
Aplicaciones Científicas De Investigación
Application in Myelofibrosis Treatment
Specific Scientific Field
Hematology - specifically the treatment of Myelofibrosis (MF).
Summary of the Application
Pelabresib (CPI-0610) is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins. It modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling in patients with myelofibrosis (MF) .
Methods of Application or Experimental Procedures
The drug was administered in an ongoing, global, open-label Phase 2 study called MANIFEST (NCT02158858). The study involved patients with advanced MF who are intolerant/refractory to, or ineligible for ruxolitinib (RUX) and typically have very poor prognosis .
Results or Outcomes Obtained
As of September 2020, 27 patients were treated in the non-transfusion dependent (non-TD) cohort for a median duration of 51 weeks. At week 24, 30% (7/23) evaluable patients achieved ≥35% spleen volume reduction (SVR35), and 48% (10/21) patients achieved ≥50% total symptom score reduction (TSS50). In the transfusion dependent (TD) cohort, 19 patients were treated for a median duration of 32 weeks. 21% (3/14) evaluable TD patients achieved red blood cell transfusion independence for ≥12 weeks .
Application in Lymphoma Treatment
Specific Scientific Field
Oncology - specifically the treatment of relapsed or refractory lymphomas.
Summary of the Application
Pelabresib (CPI-0610) is a first-in-class, oral, small-molecule inhibitor of the tandem amino-terminal bromodomains (BD1 and BD2) of bromodomain and extraterminal domain (BET) proteins. In preclinical studies, pelabresib downregulated NF-κB signaling and demonstrated antitumor activity in vitro .
Methods of Application or Experimental Procedures
Pelabresib was administered in a first-in-human Phase 1, multicenter, open-label, dose-escalation study involving patients with relapsed or refractory lymphomas (NCT01949883). The drug was administered orally once daily for 14 days followed by a 7-day break in continuous 21-day cycles .
Results or Outcomes Obtained
A total of 64 lymphoma patients, with a median of four prior therapies, were enrolled and treated with pelabresib. Pelabresib exhibited dose-proportional exposure with rapid absorption, with maximum plasma concentrations reached at 2.9 hours post dose. Plasma concentrations declined in a generally monophasic manner with a half-life of 16 hours. Following 14 days of once daily dosing, accumulation of pelabresib plasma concentrations was low (~40%), confirming the suitability of a once daily dosing schedule .
Application in Combination with Ruxolitinib
Summary of the Application
Pelabresib (CPI-0610) has been investigated in combination with the JAK inhibitor ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis .
Methods of Application or Experimental Procedures
The Phase 3 MANIFEST-2 study investigated pelabresib in combination with ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis . The study randomized 430 JAK inhibitor-naïve adult myelofibrosis patients, making it one of the largest myelofibrosis studies conducted to date .
Results or Outcomes Obtained
The combination therapy demonstrated a statistically significant and clinically meaningful improvement in the proportion of patients achieving at least a 35% reduction in spleen volume (SVR35) at week 24 . The key secondary endpoints assessing symptom improvement showed a strong positive trend favoring the pelabresib and ruxolitinib combination .
Application in Other Myeloid Diseases
Specific Scientific Field
Hematology - specifically the treatment of other myeloid diseases.
Summary of the Application
Beyond myelofibrosis, pelabresib has demonstrated potential clinical benefit in early-stage trials in other myeloid diseases .
Methods of Application or Experimental Procedures
Pelabresib is being investigated further in lower-risk myelodysplastic syndromes (MDS) and essential thrombocytopenia (ET) .
Results or Outcomes Obtained
The results of these investigations are not yet available as the studies are ongoing .
Application in Combination with Ruxolitinib for JAK Inhibitor
Summary of the Application
Pelabresib (CPI-0610) is an oral, small-molecule, investigational BET inhibitor that downregulates NF-κB signaling and other relevant genes involved in MF disease pathways .
Methods of Application or Experimental Procedures
Pelabresib is combined with the JAK inhibitor ruxolitinib for treatment of patients with myelofibrosis .
Results or Outcomes Obtained
The results of this combination therapy are not yet available as the studies are ongoing .
Application in Relapsed or Refractory Lymphoma
Summary of the Application
Pelabresib (CPI-0610) is a potent and selective small molecule BET proteins inhibitor. It has a maximum tolerated dose (MTD) of 225 mg once daily for 14 days with a 7-day break, clear pharmacokinetic/pharmacodynamic relationship, and manageable clinical safety profile .
Results or Outcomes Obtained
Four patients (6.2%) had an objective response (2 complete response and 2 partial response) and 5 patients had prolonged stable disease .
Safety And Hazards
Direcciones Futuras
CPI-0610 is currently being evaluated in the phase II MANIFEST study as monotherapy and in combination with ruxolitinib for MF . Interim data showed favourable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . Based on these encouraging results, the Phase III MANIFEST-2 study was initiated .
Propiedades
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CPI-0610 anhydrous | |
CAS RN |
1380087-89-7 | |
Record name | CPI-0610 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelabresib anhydrous | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELABRESIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.